molecular formula C17H15N3O4S B2670239 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 443348-03-6

2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Cat. No. B2670239
CAS RN: 443348-03-6
M. Wt: 357.38
InChI Key: XELYJZHSFVYIRC-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, commonly known as MPQ, is a synthetic compound that has gained interest in the scientific community due to its potential in various fields of research. MPQ is a quinazoline derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Structural and Reactivity Studies

Research on compounds structurally related to 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide focuses on understanding their structural aspects and reactivity. For example, studies on similar amide-containing isoquinoline derivatives have explored how these compounds interact with mineral acids, forming gels or crystalline solids depending on the acid's anionic structure. These interactions reveal the compounds' potential for creating novel materials with specific physical properties, such as enhanced fluorescence emission in host–guest complexes, which could have applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Antitumor and Antimicrobial Potential

The structural framework of quinazolinone and acetamide derivatives has been evaluated for various biological activities. Notably, novel quinazoline derivatives have demonstrated promising anti-ulcerogenic and anti-ulcerative colitis activities, suggesting their potential as therapeutic agents in gastrointestinal disorders. This research underscores the compounds' pharmacological relevance and their role in developing new treatments for peptic ulcers and ulcerative colitis without significant side effects on liver and kidney functions (Alasmary, Awaad, Alafeefy, El-meligy, & Alqasoumi, 2017).

Synthesis and Functionalization

The synthesis and functionalization of related compounds have been extensively studied to develop new pharmacological agents. For instance, research on the synthesis of functionalized dihydroquinazolinones demonstrates the regioselective interaction with halogens and chalcogen tetrahalides, leading to a variety of derivatives. These synthetic pathways are crucial for producing compounds with potential antitumor, antimicrobial, and antioxidant activities, showcasing the versatility of quinazolinone-based compounds in medicinal chemistry (Kut, Onysko, & Lendel, 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the reaction of 2-methoxyphenol with 2-chloroacetyl chloride to form 2-(2-methoxyphenyl)acetyl chloride. This intermediate is then reacted with 2-aminobenzenethiol to form 2-(2-methoxyphenoxy)acetamide. The final compound is obtained by reacting 2-(2-methoxyphenoxy)acetamide with 4-chloro-3-nitrobenzene-1-sulfonyl chloride, followed by reduction with sodium dithionite and cyclization with ammonium hydroxide.", "Starting Materials": [ "2-methoxyphenol", "2-chloroacetyl chloride", "2-aminobenzenethiol", "4-chloro-3-nitrobenzene-1-sulfonyl chloride", "sodium dithionite", "ammonium hydroxide" ], "Reaction": [ "2-methoxyphenol + 2-chloroacetyl chloride -> 2-(2-methoxyphenyl)acetyl chloride", "2-(2-methoxyphenyl)acetyl chloride + 2-aminobenzenethiol -> 2-(2-methoxyphenoxy)acetamide", "2-(2-methoxyphenoxy)acetamide + 4-chloro-3-nitrobenzene-1-sulfonyl chloride -> 2-(2-methoxyphenoxy)-N-(4-chloro-3-nitrobenzenesulfonyl)acetamide", "2-(2-methoxyphenoxy)-N-(4-chloro-3-nitrobenzenesulfonyl)acetamide + sodium dithionite -> 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide", "2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide + ammonium hydroxide -> 2-(2-methoxyphenoxy)-N-(4-oxo-2-quinazolinyl)acetamide" ] }

CAS RN

443348-03-6

Molecular Formula

C17H15N3O4S

Molecular Weight

357.38

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C17H15N3O4S/c1-23-13-8-4-5-9-14(13)24-10-15(21)19-20-16(22)11-6-2-3-7-12(11)18-17(20)25/h2-9H,10H2,1H3,(H,18,25)(H,19,21)

InChI Key

XELYJZHSFVYIRC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

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